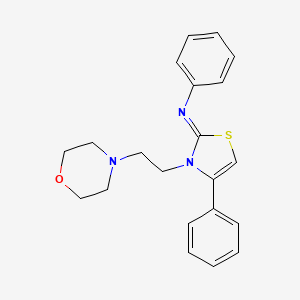

N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline

Description

N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline is a thiazole-derived compound featuring a morpholine-ethyl substituent at the N3 position of the thiazole ring and a phenyl group at the C4 position. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and bioavailability, while the thiazole-imine scaffold provides a rigid planar structure conducive to intermolecular interactions, such as π-π stacking or hydrogen bonding. This compound is structurally analogous to bioactive thiazoles reported in medicinal chemistry, particularly those targeting enzymes or receptors via heterocyclic recognition .

Properties

Molecular Formula |

C21H23N3OS |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

3-(2-morpholin-4-ylethyl)-N,4-diphenyl-1,3-thiazol-2-imine |

InChI |

InChI=1S/C21H23N3OS/c1-3-7-18(8-4-1)20-17-26-21(22-19-9-5-2-6-10-19)24(20)12-11-23-13-15-25-16-14-23/h1-10,17H,11-16H2 |

InChI Key |

AWOZOTYYIIZEQB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. One common method involves the condensation of morpholine with a suitable phenyl-thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is dictated by its functional groups (thiazole ring, morpholinyl group, and aniline).

Oxidation Reactions

The thiazole ring and aniline moiety may undergo oxidation under specific conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or basic media could oxidize the aniline group to nitro derivatives or degrade the thiazole ring.

-

Hydrogen peroxide (H₂O₂) may selectively oxidize sulfur or nitrogen centers, depending on steric and electronic factors.

Example Reaction Conditions

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| KMnO₄ | HCl (aq) | 50–100°C | Oxidative cleavage |

| H₂O₂ | THF | 30–50°C | Partial oxidation |

Nucleophilic Substitution

The morpholinyl group may participate in SN2 reactions due to its secondary amine. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acetylation : Acetyl chloride or anhydrides could modify the morpholine ring, altering its basicity .

Hydrolysis

The thiazole ring may hydrolyze under acidic or basic conditions, depending on substituents:

-

Basic Hydrolysis : Aqueous NaOH could convert the thiazole to a thiazolidinone or thiazolidine derivative.

-

Acidic Hydrolysis : HCl may cleave the ring, forming thiols or disulfides.

Electrophilic Aromatic Substitution

The phenyl ring attached to the thiazole may undergo electrophilic substitution if activated by electron-donating groups (e.g., –NH₂ from aniline). Reactions could include:

-

Nitration : HNO₃/H₂SO₄ mixtures to form nitro derivatives.

-

Friedel-Crafts Alkylation : Reaction with alkyl halides using Lewis acids (e.g., AlCl₃).

Condensation Reactions

The aniline group may participate in condensation with carbonyl compounds (e.g., aldehydes/ketones) to form imine derivatives .

Biochemical Interactions

The morpholinyl group and thiazole ring may interact with enzymatic targets (e.g., cyclooxygenases), as observed in analogous COX-II inhibitors . Molecular docking studies suggest interactions in hydrophobic pockets of enzymes .

Structural and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₇N₃O₂S | |

| Molecular Weight | ~393 g/mol | |

| Key Functional Groups | Thiazole, morpholine, aniline |

Research Findings

-

Biological Activity : Analogous thiazole derivatives show anticancer (via tubulin inhibition) and anti-inflammatory properties .

-

Synthetic Efficiency : Multi-component reactions (e.g., Mannich bases) enable one-pot synthesis of similar compounds with high yields .

-

Mechanistic Insights : Structural modifications (e.g., amide vs. carboxylic groups) significantly affect therapeutic indices, as seen in COX-II inhibitors .

Critical Analysis

While the exact compound’s reactivity is inferred from structural analogs, key takeaways include:

Scientific Research Applications

N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2(3H)-ylidene aniline derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Electron-donating groups (e.g., methoxy in , morpholine in ) increase nucleophilicity, favoring hydrogen bonding or metal coordination.

Steric and Solubility Profiles: Bulky substituents like azepane-sulfonyl or benzyl reduce conformational flexibility but may hinder target binding. Morpholine and dimethylamino groups improve aqueous solubility via hydrogen bonding with water.

Biological Relevance :

- Thiazoles with nitro or sulfonyl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents.

- Allyl-substituted derivatives (e.g., ) serve as intermediates for click chemistry or prodrug synthesis.

Structure-Activity Relationship (SAR) Insights

- Morpholine-ethyl vs. Benzyl : The morpholine-ethyl group in the target compound offers better solubility than the benzyl group in , which may translate to improved pharmacokinetics.

- Phenyl vs.

Physicochemical Properties

Biological Activity

N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline, a compound characterized by its complex thiazole structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3OS, with a molecular weight of approximately 365.156 g/mol. The compound features a morpholinyl group, which is known to enhance solubility and biological activity due to its ability to interact with various biological targets .

Synthesis

The synthesis of this compound involves the reaction of 4-morpholinyl ethyl derivatives with 4-phenyl-1,3-thiazol-2(3H)-imine. The synthetic pathway typically employs methods such as Knoevenagel condensation or other coupling reactions to achieve the desired molecular structure. The efficiency and yield of these reactions are crucial for the subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. For instance, compounds derived from thiazole structures have demonstrated significant activity against various bacterial strains and fungi:

- Antifungal Activity : In vitro studies have shown that thiazole derivatives exhibit antifungal activity against pathogens such as Candida albicans and Candida parapsilosis. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .

Cytotoxicity Studies

The cytotoxicity of this compound was evaluated using NIH/3T3 cell lines. The IC50 values obtained indicated that while the compound exhibits potent antifungal activity, it maintains a relatively low cytotoxic profile:

| Compound | IC50 (μM) against NIH/3T3 |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

This suggests that the compound selectively targets fungal cells with minimal effects on normal mammalian cells .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within microbial cells. For instance, docking studies indicated that related compounds bind effectively to the active site of CYP51 (a key enzyme in fungal sterol biosynthesis), suggesting that this interaction may inhibit fungal growth .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable profiles for drug-likeness:

- Absorption : Good solubility due to the morpholine moiety.

- Distribution : Likely to penetrate biological membranes effectively.

- Metabolism : Potential metabolic pathways need further exploration.

- Excretion : Expected renal excretion based on molecular weight.

These properties suggest that the compound could be a viable candidate for further development in antifungal therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, in analogous thiazole syntheses, bromoacetophenone reacts with N-arylthioureas under reflux in ethanol for 8–12 hours, followed by recrystallization from ethyl acetate/ether mixtures . Optimization includes adjusting molar ratios (e.g., 1:1.2 for thiourea:halo ketone) and monitoring reaction progress via TLC. Evidence from nitrosoaniline derivatives suggests yields improve with slow addition of reagents and pH-controlled precipitation (e.g., ammonia to pH 8–9) .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), morpholine ethyl protons (δ 2.5–3.5 ppm, split into multiplets), and thiazole ring protons (δ 5.5–6.5 ppm as a singlet for the ylidene proton) .

- IR : Stretching vibrations at ~1658 cm⁻¹ (C=O, if present), 1580–1600 cm⁻¹ (C=N), and 1097 cm⁻¹ (C-O-C from morpholine) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, a related morpholine-thiazole compound (C₁₃H₁₅N₃O₃S₂) showed an experimental m/z of 325.41 .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (≈150 mg/L at pH 9). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar). Decomposition risks include photooxidation of the thiazole ring and hydrolysis of the morpholine ethyl group under acidic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reaction mechanisms involving this compound?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT (B3LYP/6-311++G(d,p)) to predict reactivity. For example, a thiazolidinone analog showed a HOMO localized on the aniline ring, indicating nucleophilic attack sites .

- Mechanistic Studies : Simulate intermediates in cyclocondensation reactions. Evidence from triazole-thiazole hybrids suggests transition states involving thiourea deprotonation and α-halo ketone attack .

Q. What crystallographic strategies are effective for resolving structural ambiguities, such as tautomerism in the thiazol-2(3H)-ylidene system?

- Methodological Answer :

- X-ray Diffraction : Use SHELXL for refinement. For a related thiazole-amine, C—N bond lengths (1.32–1.35 Å) and ylidene C=N distances (1.28 Å) confirmed tautomeric forms .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in planar heterocycles .

Q. How do substituents (e.g., morpholinyl ethyl vs. methyl groups) influence biological activity, and what SAR trends emerge?

- Methodological Answer :

- SAR Analysis : Compare IC₅₀ values of analogs. For example, replacing morpholine with pyrrolidine in a thiazole-based anticancer agent reduced activity by 40%, suggesting hydrogen-bonding roles for the morpholine oxygen .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). A nitrosoaniline derivative showed improved binding affinity (ΔG = –9.2 kcal/mol) when the morpholinyl ethyl group occupied a hydrophobic pocket .

Q. How can contradictory spectral or crystallographic data be resolved?

- Methodological Answer :

- Case Study : If NMR signals conflict with X-ray data (e.g., unexpected proton environments), perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering). For a thiazole-diamine, VT-NMR revealed conformational exchange at 80°C .

- Validation : Cross-check HRMS with isotopic patterns and re-refine crystallographic models using Olex2 to exclude solvent masking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.